Methyl 2-sulfamoylisonicotinate
Overview
Description
Methyl 2-sulfamoylisonicotinate: is a chemical compound with the molecular formula C₇H₈N₂O₄S and a molecular weight of 216.214 g/mol . . This compound is characterized by its unique structure, which includes a sulfamoyl group attached to an isonicotinic acid methyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-sulfamoylisonicotinate typically involves the reaction of 2-sulfamoylisonicotinic acid with methanol in the presence of a catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is usually heated to facilitate the esterification process, and the product is purified by column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically obtained in high purity through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-sulfamoylisonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can convert the sulfamoyl group to an .
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as or .
Reducing agents: Such as or .
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products:
- Various esters and amides from substitution reactions .
Sulfonic acids: from oxidation.
Amines: from reduction.
Scientific Research Applications
Methyl 2-sulfamoylisonicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-sulfamoylisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfamoyl group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the compound may interfere with cell signaling pathways , leading to its observed biological effects .
Comparison with Similar Compounds
- Methyl nicotinate
- Methyl salicylate
- Methyl 2-hydroxybenzoate
Comparison: Methyl 2-sulfamoylisonicotinate is unique due to its sulfamoyl group , which imparts distinct chemical and biological properties. Unlike Methyl nicotinate and Methyl salicylate, which are primarily used for their vasodilatory and analgesic effects, this compound is explored for its enzyme inhibitory and antimicrobial activities .
Properties
IUPAC Name |
methyl 2-sulfamoylpyridine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-13-7(10)5-2-3-9-6(4-5)14(8,11)12/h2-4H,1H3,(H2,8,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHOVWCRGMPADR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75903-51-4 | |
Record name | methyl 2-sulfamoylpyridine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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